Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate
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Overview
Description
Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C15H17F3N2O3 and a molecular weight of 330.31 g/mol . It is characterized by the presence of a benzyl group, a trifluoroacetyl group, and a piperidin-4-ylcarbamate moiety. This compound is typically found as a white to yellow solid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate involves multiple steps. One common method includes the reaction of piperidine with trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The piperidin-4-ylcarbamate moiety may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 1-(2,2,2-trifluoroacetyl)piperidine: Similar structure but lacks the carbamate group.
1-(2,2,2-Trifluoroacetyl)piperidin-4-ylcarbamate: Similar but without the benzyl group.
Uniqueness
Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is unique due to the combination of its trifluoroacetyl, benzyl, and piperidin-4-ylcarbamate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
benzyl N-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c16-15(17,18)13(21)20-8-6-12(7-9-20)19-14(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEALVYWNUJDIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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